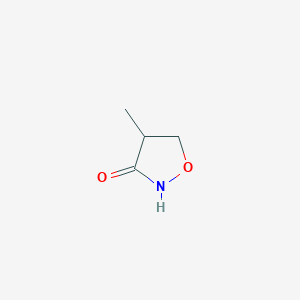

4-Methylisoxazolidin-3-one

概要

説明

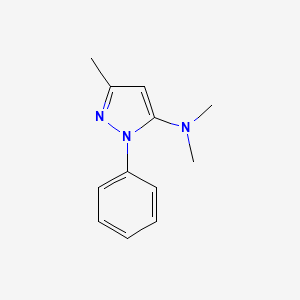

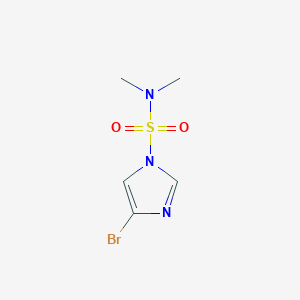

4-Methylisoxazolidin-3-one is a chemical compound with the molecular formula C4H7NO2 . It is a member of the isoxazolidine family, which are heterocyclic compounds containing an isoxazole ring fused to a saturated carbon ring .

Synthesis Analysis

The synthesis of isoxazoles, including 4-Methylisoxazolidin-3-one, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the metals from the reaction mixtures . An example of a synthetic method involves the L-valine promoted three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes .Molecular Structure Analysis

The molecular structure of 4-Methylisoxazolidin-3-one consists of four carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

Isoxazoles, including 4-Methylisoxazolidin-3-one, can undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions . They can also undergo transformations to generate various 1,3-bifunctional derivatives of carbonyl compounds .科学的研究の応用

Cytotoxic Properties in Cancer Research :

- A study by Różalski et al. (2007) focused on the synthesis of 4-methylideneisoxazolidin-5-ones, a class of compounds containing a nitrogen atom in the lactone ring, derived from 4-Methylisoxazolidin-3-one. These compounds exhibited significant cytotoxic activity against leukemia cells, and were able to induce apoptosis in a time- and concentration-dependent manner. Interestingly, they did not induce the expression of genes related to multidrug resistance, suggesting potential use in treating drug-resistant tumors (Różalski et al., 2007).

Antimicrobial and Antifungal Activities :

- Another research by Różalski et al. (2007) also showed that 4-methylideneisoxazolidin-5-ones have significant activity against the fungus Candida albicans, but only weak activity against Gram-positive and Gram-negative bacteria. This suggests a potential application in antifungal treatments (Różalski et al., 2007).

Use in Synthesis of Bioactive Molecules :

- Banpurkar et al. (2018) reported the synthesis of 3-Methyl-4H-isoxazol-5-one at room temperature, which was then used to create a series of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones. These compounds were found to be active against the Gram-positive bacterium Staphylococcus aureus, indicating their potential as antimicrobial agents (Banpurkar et al., 2018).

Applications in Organic Chemistry and Drug Discovery :

- A study by Dikošová et al. (2020) explored the synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 2,3-dihydroisoxazoles, demonstrating a versatile method for creating compounds that could be useful in drug discovery (Dikošová et al., 2020).

Exploration of Heterocyclic Compounds :

- Research by Cunico et al. (2008) discussed the utility of 1,3-thiazolidin-4-ones, a group of heterocyclic compounds used in medicinal chemistry. These compounds, derived from or related to 4-Methylisoxazolidin-3-one, have been used as synthons for various biologically active molecules (Cunico et al., 2008).

作用機序

Safety and Hazards

While specific safety and hazard information for 4-Methylisoxazolidin-3-one was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. For similar compounds, safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .

将来の方向性

The future directions in the field of isoxazoles, including 4-Methylisoxazolidin-3-one, involve the development of new synthetic strategies, particularly those that are metal-free . There is also interest in exploring the biological activities of isoxazoles, given their presence in many commercially available drugs .

特性

IUPAC Name |

4-methyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-2-7-5-4(3)6/h3H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIYCKUZTBEONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CONC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30489647 | |

| Record name | 4-Methyl-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,2-oxazolidin-3-one | |

CAS RN |

62242-99-3 | |

| Record name | 4-Methyl-1,2-oxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3147400.png)

![1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one](/img/structure/B3147422.png)